molecular formula C6H6S B081652 3-Vinylthiophene CAS No. 13679-64-6

3-Vinylthiophene

Cat. No. B081652
CAS RN: 13679-64-6
M. Wt: 110.18 g/mol
InChI Key: BOJMHHBWYPDQQH-UHFFFAOYSA-N
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Description

3-Vinylthiophene is a versatile organic compound belonging to the thiophene family, which has been widely studied for its potential in polymer chemistry and materials science. Its vinyl group allows for polymerization and copolymerization, leading to materials with unique electronic and optical properties.

Synthesis Analysis

The synthesis of 3-Vinylthiophene was efficiently achieved through a two-step process starting from 3-(2-ethanol)thiophene to yield 3-(2-bromoethyl)thiophene, which was then converted to 3-Vinylthiophene using tetraglyme as a solvent and 1,8-diazabicyclo[5.4.0]undec-7-ene as a base, achieving a 70% overall yield (Nicolas, Fabre, Pilard, & Simonet, 1999).

Molecular Structure Analysis

The molecular structure of poly(3-methylthiophene), a related compound, demonstrates significant improvements in structure and electronic properties when synthesized in the presence of electroactive particles. This suggests that 3-Vinylthiophene-based polymers can also exhibit enhanced regioregularity, effective conjugation length, and intrachain packing order, leading to materials suitable for electronic devices (Ogurtsov et al., 2018).

Chemical Reactions and Properties

Cycloaddition reactions involving 3-Vinylthiophene with various dienophiles have been explored, yielding diverse products that underline the compound's reactivity and potential for creating novel materials. These reactions produce compounds with varying electronic properties, showcasing 3-Vinylthiophene's versatility in synthetic chemistry (Abarca et al., 1987).

Physical Properties Analysis

The physical properties of materials derived from 3-Vinylthiophene, such as polythiophenes, are heavily influenced by the molecular structure. The presence of the vinyl group facilitates the synthesis of polymers with broad absorption bands and tunable electronic properties, as seen in poly[3-(5-octyl-thienylene-vinyl)-thiophene] (POTVT), which shows a very broad absorption bandwidth covering from 300 nm to 700 nm (Hou, Yang, He, & Li, 2006).

Chemical Properties Analysis

Polythiophenes synthesized from 3-Vinylthiophene exhibit unique optical properties due to their molecular structure and conjugation. The introduction of the vinyl group allows for the development of materials with high conductivity and transparency, beneficial for various electronic applications. For example, poly(3,4-dibutoxythiophene vinylene) shows these desirable properties along with easy processability, highlighting the impact of 3-Vinylthiophene's chemical properties on material design (Dort, Pickett, & Blohm, 1991).

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Organic Electronics

    • Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
    • They are also used in organic field-effect transistors (OFETs) .
  • Polymer Chemistry

    • Polymers with thiophene in the side chain are being developed for potential applications in organic electronics .
    • Various synthetic approaches to these polymers include direct controlled polymerization techniques as well as post-polymerization modifications .
  • Antioxidant Research

    • Thiophene and its derivatives have potential in the field of antioxidants .
    • The main purpose of antioxidants is to neutralize free radicals in order to prevent various oxidative diseases like autoimmune, cardiovascular, and neurovascular diseases .
  • Organic Semiconductors

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • They are used in the development of organic field-effect transistors (OFETs) and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Pharmaceuticals

    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
    • Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Corrosion Inhibitors

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

Safety And Hazards

The safety data sheet for 3-Vinylthiophene indicates that it is classified as a flammable liquid (Category 3, H226) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

3-ethenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S/c1-2-6-3-4-7-5-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJMHHBWYPDQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447084
Record name 3-VINYLTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Vinylthiophene

CAS RN

13679-64-6
Record name 3-VINYLTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethenylthiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
159
Citations
V Groenewegen, V Kuntermann, D Haarer… - The Journal of …, 2010 - ACS Publications
… oxide-free, 3-vinylthiophene-terminated surfaces. The 3-vinylthiophene-terminated SiQDs have … The 3-vinylthiophene ligands were found to act as surface-bound antennae that mediate …
Number of citations: 20 pubs.acs.org
DL Trumbo - Polymer Bulletin, 1996 - Springer
… The 2,5-dimethyl-3-vinylthiophene was shown to have equal or slightly less reactivity than … we synthesized 2,5- dimethyl-3-vinylthiophene (DMVT) and investigated its copolymerization …
Number of citations: 2 link.springer.com
M Nicolas, B Fabre, JF Pilard… - Journal of heterocyclic …, 1999 - Wiley Online Library
The synthesis of 3‐vinylthiophene was efficiently achieved in two steps. 3‐(2‐bromoethyl)thiophene prepared from 3‐(2‐ethanol)thiophene was converted to the title compound (70% …
Number of citations: 8 onlinelibrary.wiley.com
H Mori, K Takano, T Endo - Macromolecules, 2009 - ACS Publications
… The polymerization of three vinylthiophene derivatives, 2-vinylthiophene (2VT), 3-vinylthiophene (3VT), and 2,5-dibromo-3-vinylthiophene (DB3VT), was carried out by reversible …
Number of citations: 36 pubs.acs.org
R Hayenga, R Kopitzke - 2020 - openriver.winona.edu
The goal of our proposed research is to develop a high-yielding single-step synthesis from 4-bromotrifluoromethylbenzene. A relatively low cost, high yielding synthetic route to 4-…
Number of citations: 0 openriver.winona.edu
J Kagan, H Liu - Synthetic metals, 1996 - Elsevier
… It must be noted that polymerization reactions of the parent 3-vinylthiophene, alone or in mixtures with methyl methacrylate, n-butyl acrylate and a-methylene-y-butyrolactone, have been …
Number of citations: 21 www.sciencedirect.com
E Campaigne, WC McCarthy - Journal of the American Chemical …, 1954 - ACS Publications
… R' = CH3 of /3-3-thienylpropionic acid, reduction of -nitro3-vinylthiophene with lithium aluminum hydride,9 and reduction of 3-thienylacetonitrile with lithium aluminum hydride.10 The …
Number of citations: 31 pubs.acs.org
CR Pharr, BJ Esselman… - The Journal of Organic …, 2023 - ACS Publications
… Although formally spin-forbidden, an intramolecular [1,2]-hydrogen shift in triplet carbene 3 to afford singlet sE 3-vinylthiophene (8) is presumed to occur via quantum mechanical …
Number of citations: 2 pubs.acs.org
MR Simmons, PA Chaloner, SP Armes - Langmuir, 1995 - ACS Publications
… Using a poly(2-(dimethylamino)ethyl methacrylate-stat-3-vinylthiophene) stabilizer, the polypyrrole particles had diameters of approximately 100 nm, contained 19 wt % stabilizer, and …
Number of citations: 46 pubs.acs.org
K Nakabayashi, H Oya, H Mori - Macromolecules, 2012 - ACS Publications
Well-defined amphiphilic block copolymers, poly[poly(ethylene glycol) methyl ether methacrylate]-block-poly(2,5-dibromo-3-vinylthiophene) poly(PEGMA)-b-poly(DB3VT), were …
Number of citations: 40 pubs.acs.org

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